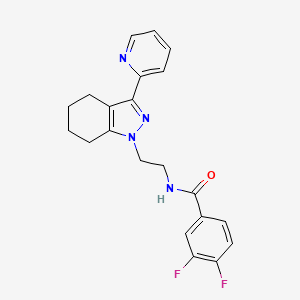

3,4-difluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-difluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H20F2N4O and its molecular weight is 382.415. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,4-Difluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.

- Molecular Formula : C17H14F2N4O

- Molecular Weight : 328.32 g/mol

- CAS Number : 1448065-09-5

- Structure : The compound features a difluorobenzamide moiety linked to a tetrahydroindazole and pyridine structure.

Antimicrobial Activity

Recent studies have indicated that derivatives of indazole and benzamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various strains of bacteria and fungi.

In one study, several indazole derivatives demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . The structural modifications in these compounds are thought to enhance their interaction with bacterial enzymes and cell membranes.

Anticancer Activity

Indazole-containing compounds are also being investigated for their anticancer properties. Research has shown that the introduction of specific substituents can lead to enhanced cytotoxic effects against various cancer cell lines. For example, derivatives with similar frameworks have shown promising results in inhibiting cell proliferation in vitro.

In a comparative study involving multiple compounds, one derivative exhibited an IC50 value of 1400 nM against KMS-12 BM cells . The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Component | Impact on Activity |

|---|---|

| Difluorobenzamide | Enhances lipophilicity and binding affinity |

| Tetrahydroindazole | Contributes to bioactivity through receptor interactions |

| Pyridine Ring | Increases solubility and potential target interactions |

Case Study 1: Antitubercular Activity

In a systematic evaluation of novel benzamide derivatives, the compound was tested against Mycobacterium tuberculosis H37Ra. The results indicated that certain derivatives exhibited significant antitubercular activity with low cytotoxicity towards human cells . This highlights the potential for developing new treatments for tuberculosis using modified indazole structures.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of indazole derivatives where this compound was included in a library of compounds tested against various cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds featuring indazole scaffolds have demonstrated inhibitory effects on various cancer cell lines. A study indicated that derivatives similar to 3,4-difluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide exhibited IC50 values in the nanomolar range against leukemia cell lines, suggesting potent anti-proliferative activity .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, certain indazole derivatives have shown promising results as inhibitors of fibroblast growth factor receptors (FGFR), which are critical in tumor growth and metastasis. The structure-activity relationship (SAR) studies revealed that modifications in the indazole structure significantly affect kinase inhibition potency .

Case Study 1: FGFR Inhibition

A series of indazole derivatives were synthesized and tested for their FGFR inhibition capabilities. One notable derivative exhibited an IC50 value of 15 nM against FGFR1, highlighting the potential of these compounds in targeted cancer therapies .

Case Study 2: Antiproliferative Activity

In vitro studies demonstrated that a related indazole compound showed significant antiproliferative effects on multiple human cancer cell lines (e.g., HL60 and HCT116), with IC50 values ranging from single-digit nanomolar to micromolar levels . This suggests that modifications to the indazole structure can enhance biological activity.

Properties

IUPAC Name |

3,4-difluoro-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N4O/c22-16-9-8-14(13-17(16)23)21(28)25-11-12-27-19-7-2-1-5-15(19)20(26-27)18-6-3-4-10-24-18/h3-4,6,8-10,13H,1-2,5,7,11-12H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODUPFBCVFOXAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.